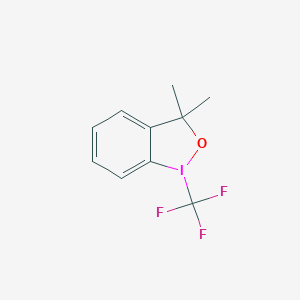
3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole
Overview
Description
3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole, also known as the Togni reagent, is a popular reagent for trifluoromethylation . The σ hole on the hypervalent iodine atom in this reagent is crucial for adduct formation between the reagent and a nucleophilic substrate .
Synthesis Analysis
The synthesis of this compound involves the use of trimethyl (trifluoromethyl)silane, also known as the Ruppert–Prakash reagent . This reagent is widely used for nucleophilic trifluoromethylation . The synthesis process involves several steps, including the creation of a trifluoromethylated silyl ether as a single diastereomer .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a σ hole on the hypervalent iodine atom . This σ hole is crucial for adduct formation between the reagent and a nucleophilic substrate . The electronic situation may be probed by high-resolution X-ray diffraction .
Chemical Reactions Analysis
The chemical reactions involving this compound are diverse and include the synthesis of various medicinal targets . For example, it has been used in the synthesis of tri- and tetraglutamic acid and glutamine peptides that incorporate a trifluoromethyl ketone group . It has also been used in the synthesis of a non-steroidal selective androgen receptor modulator .
Scientific Research Applications
Synthesis and Reactivity
- Organosulfonyloxy Derivatives Preparation : 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole derivatives have been synthesized, showing potential in the preparation of various organosulfonyloxy derivatives. This process involves reactions with sulfonic acids and alkynyltrimethylsilanes, demonstrating a pathway to diverse chemical structures (Zhdankin et al., 1996).
Electrophilic Trifluoromethylation
- Trifluoromethylation of Hydrogen Phosphates : The compound has been used in the trifluoromethylation of hydrogen phosphates, a process important in developing novel compounds with potential applications in various fields (Santschi, Geissbühler & Togni, 2012).
- Trifluoromethyl Transfer Agent : It serves as a trifluoromethyl transfer agent, a crucial function in synthesizing trifluoromethylated compounds, which are increasingly significant in materials science and pharmaceuticals (Eisenberger et al., 2012).
Chemical Reactions and Mechanisms
- Arenes and N-heteroarenes Trifluoromethylation : This compound facilitates the trifluoromethylation of arenes and N-heteroarenes, expanding the range of compounds that can be synthesized using this method (Wiehn, Vinogradova & Togni, 2010).
- Electron Density and Reactivity Analysis : Insights into the electron density and reactivity of the compound have been gained, revealing the importance of the σ hole on the hypervalent iodine atom for adduct formation (Wang, Kalf & Englert, 2018).
Novel Applications and Studies
- S-Hydrogen Phosphorothioates Trifluoromethylation : The compound has been used to convert S-hydrogen phosphorothioates to their S-trifluoromethyl derivatives, revealing interesting aspects of the reaction's kinetics and mechanisms (Santschi & Togni, 2011).
- Expanding Hypervalent Iodine Reagents Scope : New hypervalent iodine reagents based on the this compound scaffold have been explored, showing potential for various synthetic applications, including in chemical biology (Matoušek et al., 2016).
Mechanism of Action
Target of Action
3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole, also known as Togni’s Reagent , is primarily used as a reagent in organic synthesis. Its primary targets are a wide range of organic compounds, including secondary and primary aryl- and alkylphosphines, phenols, peptides containing cysteine residues, arenes, and N-heterocycles .
Mode of Action
The compound acts as an electrophilic CF3-transfer reagent . The σ hole on the hypervalent iodine atom in this compound is crucial for adduct formation between the reagent and a nucleophilic substrate . This interaction is key to its mode of action.
Biochemical Pathways
The compound is involved in the trifluoromethylation of various organic compounds . Trifluoromethylation is a type of chemical reaction where a trifluoromethyl group is introduced into a molecule. This process can significantly alter the properties of the target molecule, such as its reactivity, stability, and biological activity.
Result of Action
The primary result of the action of this compound is the trifluoromethylation of target compounds . This can lead to significant changes in the molecular and cellular effects of these compounds, depending on their specific roles and functions.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other substances in the reaction environment, the pH, temperature, and solvent conditions
Properties
IUPAC Name |
3,3-dimethyl-1-(trifluoromethyl)-1λ3,2-benziodoxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3IO/c1-9(2)7-5-3-4-6-8(7)14(15-9)10(11,12)13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAPLSNCVYXFDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2I(O1)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20581402 | |
| Record name | 3,3-Dimethyl-1-(trifluoromethyl)-1,3-dihydro-1lambda~3~,2-benziodoxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20581402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887144-97-0 | |
| Record name | 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887144970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-Dimethyl-1-(trifluoromethyl)-1,3-dihydro-1lambda~3~,2-benziodoxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20581402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Trifluoromethyl-3,3-dimethyl-1,2-benziodoxole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3-DIMETHYL-1-(TRIFLUOROMETHYL)-1,2-BENZIODOXOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OK0E02MT6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole interact with graphene and what are the downstream effects?
A1: this compound serves as a precursor for generating reactive trifluoromethyl (CF3) radicals upon irradiation. These radicals directly attach to the graphene lattice, leading to its trifluoromethylation []. This functionalization disrupts the sp2 hybridization of graphene, modifying its electronic properties and potentially influencing its conductivity and hydrophilicity. Importantly, this modification is reversible, allowing for the "erasing" of the functionalization via thermal annealing [].
Q2: What is the role of this compound in the context of graphene patterning?
A2: The compound acts as a reagent for the spatially controlled functionalization of graphene. When specific areas of graphene are irradiated in the presence of this compound, it decomposes to generate CF3 radicals exclusively in the exposed regions []. This localized generation allows for precise patterning of the graphene surface with trifluoromethyl groups, enabling the creation of complex designs with nanoscale precision []. This controlled functionalization can be applied to tune the properties of graphene for specific applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






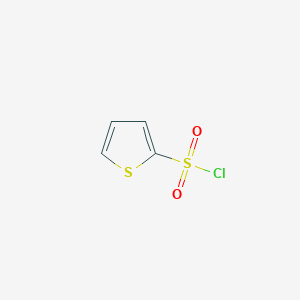
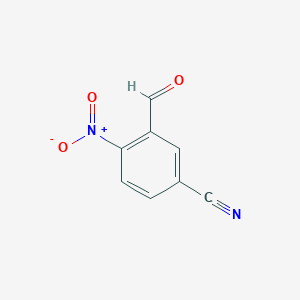

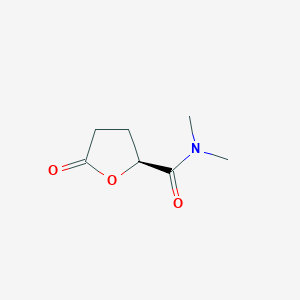
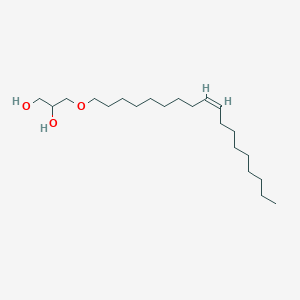
![(alphaR)-4-Fluoro-alpha-[(3S)-4-methyl-3-[[(5-methyl-3-isoxazolyl)carbonyl]amino]-2-oxopentyl]-benzenepropan](/img/structure/B116594.png)
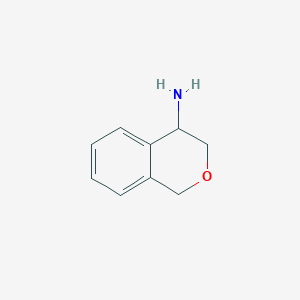

![2-(2-Hydroxyethoxy)ethyl 4-benzo[b][1,4]benzothiazepin-6-ylpiperazine-1-carboxylate](/img/structure/B116599.png)

